![molecular formula C38H74NaO10P B3025257 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt CAS No. 67232-81-9](/img/structure/B3025257.png)
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, also known as DPPG, is a glycerophospholipid in which a phosphoglycerol moiety occupies a glycerol substitution site . It forms classical lipid bilayers and is an important component of cell membranes . At low temperatures, it forms an unusual and much thinner bilayer where the hydrocarbon chains are interdigitated .
Molecular Structure Analysis
The molecular formula of this compound is C38H74NaO10P . The linear formula is C38H74O10PNa . The molecular weight is 744.95 . The InChI and SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis
This compound is a powder . It has good water solubility and stability in its salt form .Scientific Research Applications
Liposome Research and Drug Delivery
Liposomes are lipid-based vesicles used for drug delivery. DPPG (sodium) is commonly incorporated into liposomes due to its amphiphilic nature. Researchers explore liposomal formulations for targeted drug delivery, especially in cancer therapy. DPPG-containing liposomes can encapsulate hydrophilic drugs, improving their stability and enhancing bioavailability .
Biophysical Studies and Membrane Research
DPPG (sodium) serves as a model phospholipid for studying lipid bilayers and cell membranes. Researchers investigate its interactions with other lipids, proteins, and ions. Neutron reflectivity studies have explored DPPG adsorption onto surfaces, providing insights into membrane behavior .
properties
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1/t35?,36-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWIWSHBGAIIMV-ODZMYOIVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74NaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173907 | |
Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | |
CAS RN |
200880-41-7 | |
Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(1'-RAC-GLYCEROL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/841B886EJ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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